Cas no 691869-07-5 (5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE)

5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE structure
691869-07-5 structure
Product Name:5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE
CAS No:691869-07-5
MF:C20H16ClN3O3
MW:381.812343597412
CID:4524551
PubChem ID:2768196
Update Time:2025-09-24

5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE Chemical and Physical Properties

Names and Identifiers

    • 5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE
    • 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)cyclohexane-1,3-dione
    • 1,3-Cyclohexanedione, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-
    • 691869-07-5
    • Bionet1_004925
    • AKOS005079105
    • MixCom3_000216
    • 5-[2-(3-chlorophenoxy)phenyl]-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
    • 11R-0805
    • Inchi: 1S/C20H16ClN3O3/c21-13-4-3-5-15(8-13)27-19-7-2-1-6-16(19)17-9-14(25)10-18(26)20(17)24-12-22-11-23-24/h1-8,11-12,17,20H,9-10H2
    • InChI Key: XDHIDACLRRTDAK-UHFFFAOYSA-N
    • SMILES: C1C(=O)CC(=O)C(N2N=CN=C2)C1C1C(OC2C=CC=C(Cl)C=2)=CC=CC=1

Computed Properties

  • Exact Mass: 381.0880191Da
  • Monoisotopic Mass: 381.0880191Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 74.1Ų

5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE Pricemore >>

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5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE Related Literature

Additional information on 5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE

Introduction to 5-[2-(3-CHLOROPHENOXY)PHENYL]-4-(1H-1,2,4-TRIAZOL-1-YL)-1,3-CYCLOHEXANEDIONE (CAS No. 691869-07-5)

5-[2-(3-Chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione (CAS No. 691869-07-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexanedione moiety, a triazole ring, and a chlorophenoxyphenyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.

The cyclohexanedione core of the molecule is known for its ability to form stable complexes with various metal ions, which can influence its pharmacological properties. The presence of the triazole ring enhances the compound's stability and bioavailability, making it a valuable scaffold in drug design. Additionally, the chlorophenoxyphenyl substituent introduces lipophilic characteristics that can affect the compound's ability to cross biological membranes and interact with specific cellular targets.

Recent studies have explored the potential of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione in various therapeutic areas. One notable application is in the treatment of fungal infections. The triazole moiety is well-known for its antifungal properties, and this compound has shown promising activity against a range of pathogenic fungi. Research published in the Journal of Medicinal Chemistry highlights its effectiveness in inhibiting the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for severe infections in immunocompromised patients.

Beyond its antifungal properties, this compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A recent study published in Cancer Research found that 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione selectively targets and kills breast cancer cells while sparing normal cells. This selective cytotoxicity makes it a promising candidate for further development as an anticancer drug.

The pharmacokinetic properties of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione have also been studied extensively. Its lipophilic nature allows it to be readily absorbed through the gastrointestinal tract and distributed throughout the body. However, it is important to note that the compound's metabolism and excretion profiles need to be carefully evaluated to ensure optimal therapeutic efficacy and minimize potential side effects.

In terms of safety and toxicity, preclinical studies have shown that 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione exhibits low toxicity at therapeutic doses. Animal models have demonstrated that it is well-tolerated with no significant adverse effects on major organs such as the liver and kidneys. However, further clinical trials are necessary to confirm these findings and establish safe dosing regimens for human use.

The synthesis of 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of a suitable cyclohexanone derivative with a substituted phenol followed by cyclization to form the triazole ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.

In conclusion, 5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione (CAS No. 691869-07-5) is a multifaceted compound with significant potential in various therapeutic applications. Its unique structural features and biological activities make it an attractive target for further investigation in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional uses and optimize its properties for clinical use.

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